molecular formula C7H12F2OS B6217080 [4-(difluoromethyl)oxan-4-yl]methanethiol CAS No. 2742656-59-1

[4-(difluoromethyl)oxan-4-yl]methanethiol

Cat. No.: B6217080
CAS No.: 2742656-59-1
M. Wt: 182.2
InChI Key:
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Description

[4-(difluoromethyl)oxan-4-yl]methanethiol is a chemical compound characterized by the presence of a difluoromethyl group attached to an oxane ring, with a methanethiol group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(difluoromethyl)oxan-4-yl]methanethiol typically involves the introduction of the difluoromethyl group to an oxane ring followed by the addition of a methanethiol group. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(difluoromethyl)oxan-4-yl]methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

[4-(difluoromethyl)oxan-4-yl]methanethiol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(difluoromethyl)oxan-4-yl]methanethiol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, while the thiol group can form covalent bonds with target molecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [4-(trifluoromethyl)oxan-4-yl]methanethiol: Similar structure but with a trifluoromethyl group.

    [4-(methyl)oxan-4-yl]methanethiol: Lacks the fluorine atoms, resulting in different chemical properties.

    [4-(chloromethyl)oxan-4-yl]methanethiol: Contains a chloromethyl group instead of a difluoromethyl group.

Uniqueness

[4-(difluoromethyl)oxan-4-yl]methanethiol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[4-(difluoromethyl)oxan-4-yl]methanethiol' involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-difluoroethanol", "sodium hydride", "methyl iodide", "thiophenol", "tetrahydrofuran", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: React 2,2-difluoroethanol with sodium hydride in tetrahydrofuran to form the corresponding alkoxide intermediate.", "Step 2: Add methyl iodide to the reaction mixture and stir at room temperature to obtain the corresponding methyl ether intermediate.", "Step 3: React the methyl ether intermediate with thiophenol in the presence of sodium hydroxide to form the thioether intermediate.", "Step 4: Treat the thioether intermediate with hydrochloric acid to cleave the thioether bond and form the corresponding thiol intermediate.", "Step 5: React the thiol intermediate with sodium hydride and [4-(chloromethyl)oxan-4-yl]methanol in tetrahydrofuran to form the target compound, '[4-(difluoromethyl)oxan-4-yl]methanethiol'.", "Step 6: Purify the product by recrystallization from a suitable solvent, such as water or ethanol, and dry under vacuum." ] }

CAS No.

2742656-59-1

Molecular Formula

C7H12F2OS

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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